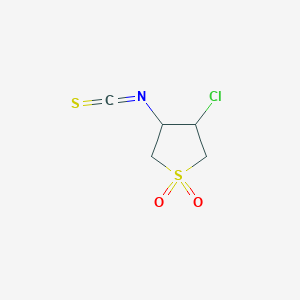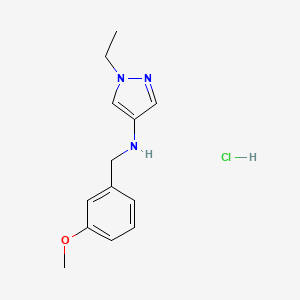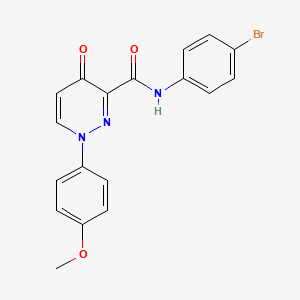![molecular formula C29H29N5 B12217990 5-Methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12217990.png)
5-Methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a phenyl group, and a piperazine moiety linked to a methylnaphthalene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced to the pyrazolo[1,5-a]pyrimidine core.
Attachment of the piperazine moiety: The piperazine ring is then attached to the core structure through nucleophilic substitution reactions.
Linking the methylnaphthalene group: Finally, the methylnaphthalene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-Methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the methyl group at the 5-position.
5-Methyl-7-{4-[(2-naphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the methyl group on the naphthalene ring.
Uniqueness
The presence of the methyl group at the 5-position and the methylnaphthalene moiety in 5-Methyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine contributes to its unique chemical properties and biological activities. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
Properties
Molecular Formula |
C29H29N5 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
5-methyl-7-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C29H29N5/c1-21-12-13-24-10-6-7-11-25(24)27(21)20-32-14-16-33(17-15-32)28-18-22(2)31-29-26(19-30-34(28)29)23-8-4-3-5-9-23/h3-13,18-19H,14-17,20H2,1-2H3 |
InChI Key |
SCIGXRHREHUOQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC(=NC5=C(C=NN45)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl[(5-fluoro-2-thienyl)methyl]amine](/img/structure/B12217909.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12217925.png)
![5-Tert-butyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12217926.png)
![4-[11-(2-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12217932.png)
![5-chloro-3-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12217935.png)
![6-amino-2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B12217945.png)
![(2Z)-2-(4-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12217950.png)


![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B12217971.png)

![1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12217993.png)
![4-imino-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydroquinazoline-2-thiol](/img/structure/B12217994.png)

